1,3-Didecyl-2-methylimidazolium chloride
Overview
Description
1,3-Didecyl-2-methylimidazolium chloride is an ionic liquid with the molecular formula C24H47ClN2. It is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in both organic and inorganic solvents . This compound is often used in various industrial applications, particularly in catalysis, electrochemistry, and material science .
Mechanism of Action
Target of Action
1,3-Didecyl-2-methylimidazolium chloride, also known as 1,3-didecyl-2-methyl-1H-imidazol-3-ium chloride, is a type of ionic liquid It has been used in various applications, such as in the water/butan-1-ol separation process , and as a coating agent for a graphene oxide and magnetite-based nanocomposite applicable in the separation of hemin from serum samples .
Mode of Action
It has been suggested that it interacts with its targets predominantly due to the electrostatic forces provided by the negative charges on the surface of its targets and the cationic polar head of the ionic liquid .
Biochemical Pathways
It has been used as a pore-directing agent in the synthesis of mesoporous hectorites for drug delivery applications .
Result of Action
It has been used to prepare a new ionic liquid named 1,3-didecyl-2-methylimidazolium dicyanamide, which is applicable in the water/butan-1-ol separation process . It has also been used to coat a graphene oxide and magnetite-based nanocomposite applicable in the separation of hemin from serum samples .
Biochemical Analysis
Biochemical Properties
1,3-Didecyl-2-methylimidazolium chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used as a pore-directing agent in the synthesis of mesoporous materials, which are employed in drug delivery applications . Additionally, this compound has been utilized in the separation of hemin from serum samples by coating graphene oxide and magnetite-based nanocomposites . The interactions between this compound and these biomolecules are primarily based on electrostatic and hydrophobic interactions, which facilitate the binding and separation processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to exhibit antimicrobial activity, making it a potential candidate for use as a preservative in ophthalmic solutions . The compound’s ability to disrupt microbial cell membranes and inhibit their growth highlights its impact on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s cationic nature allows it to interact with negatively charged biomolecules, such as nucleic acids and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound has been shown to alter gene expression by affecting transcription factors and other regulatory proteins . These molecular mechanisms contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors in its application. Studies have shown that this compound is stable under various conditions, including heat and light/UV stress . Over time, the compound may undergo degradation, which can affect its long-term efficacy in biochemical and cellular studies. In vitro and in vivo studies have demonstrated that this compound maintains its antimicrobial activity over extended periods, indicating its potential for long-term use as a preservative .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial activity and enhanced drug delivery . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of cellular functions . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in metabolic processes, such as the synthesis and degradation of biomolecules . Additionally, this compound has been shown to affect the levels of specific metabolites, further influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in its biochemical and cellular effects. This compound is known to interact with various transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, affecting overall cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may guide this compound to these locations, enhancing its efficacy in biochemical and cellular studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Didecyl-2-methylimidazolium chloride can be synthesized through a quaternization reaction. The process involves the reaction of 1-methylimidazole with decyl chloride under reflux conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification methods .
Chemical Reactions Analysis
Types of Reactions
1,3-Didecyl-2-methylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metathesis reactions often involve silver salts or other suitable reagents.
Major Products Formed
Oxidation: The major products depend on the specific oxidizing agent used.
Reduction: The reduced form of the compound.
Substitution: New ionic liquids with different anions.
Scientific Research Applications
1,3-Didecyl-2-methylimidazolium chloride has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: Employed in the separation of biomolecules such as hemin from serum samples.
Medicine: Evaluated as a preservative in ophthalmic solutions due to its high anti-microbial activity.
Industry: Utilized in the synthesis and stabilization of nanoparticles, polymers, and other advanced materials.
Comparison with Similar Compounds
1,3-Didecyl-2-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids such as:
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
Uniqueness
Compared to these similar compounds, this compound has longer alkyl chains, which contribute to its higher hydrophobicity and thermal stability. This makes it particularly useful in non-aqueous systems and high-temperature applications .
Properties
IUPAC Name |
1,3-didecyl-2-methylimidazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47N2.ClH/c1-4-6-8-10-12-14-16-18-20-25-22-23-26(24(25)3)21-19-17-15-13-11-9-7-5-2;/h22-23H,4-21H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYWPRKIEORZLX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049352 | |
Record name | 1,3-Didecyl-2-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70862-65-6 | |
Record name | 1,3-Didecyl-2-methylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70862-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Didecyl-2-methyl-1H-imidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Didecyl-2-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-didecyl-2-methyl-1H-imidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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